1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
Description
Molecular Structure and Physical Properties
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea possesses the molecular formula C₁₈H₃₂N₂O₄Si with a molecular weight of 368.5 grams per mole. The compound exhibits a complex molecular architecture that integrates a phenylethyl substituent with a triethoxysilylpropyl chain through a central urea linkage. The official IUPAC nomenclature for the compound varies depending on its stereochemical configuration, with the (R)-enantiomer designated as 1-[(1R)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea and the (S)-enantiomer as 1-[(1S)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea.
The molecular structure features several key functional domains that contribute to its chemical behavior. The phenylethyl portion provides aromatic stabilization and hydrophobic character, while the triethoxysilyl group enables hydrolysis and subsequent condensation reactions with hydroxylated surfaces. The central urea moiety serves as both a structural linker and a hydrogen bonding center, facilitating specific interactions with various substrates and polymeric matrices.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₃₂N₂O₄Si | |
| Molecular Weight | 368.5 g/mol | |
| Density | ~1.05 g/cm³ | |
| Flash Point | >110°C | |
| CAS Registry Numbers | 68959-21-7, 131206-15-0 |
Stereochemistry and Isomerism
The presence of a chiral center at the phenylethyl carbon atom results in the existence of two distinct enantiomers of this compound. These stereoisomers, designated as (R) and (S) configurations, exhibit identical molecular connectivity but differ in their three-dimensional spatial arrangements. The PubChem database maintains separate entries for each enantiomer, with CID 20746337 corresponding to the (R)-enantiomer and CID 20746369 representing the (S)-enantiomer.
The stereochemical distinction becomes particularly important in applications requiring chiral recognition or stereoselective interactions. The (R)-enantiomer demonstrates specific conformational preferences that influence its binding affinity and interaction patterns with target surfaces or polymeric systems. Similarly, the (S)-enantiomer exhibits unique spatial arrangements that can lead to different adhesion properties and surface modification behaviors.
The InChI identifiers for the two enantiomers reflect their stereochemical differences, with the (R)-form represented as InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m1/s1 and the (S)-form as InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1.
Spectroscopic Identification
The structural confirmation of this compound relies on comprehensive spectroscopic analysis encompassing nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry techniques. The SMILES notation for the compound, CCOSi(OCC)OCC, provides a linear representation of its molecular connectivity that facilitates computational modeling and database searches.
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups within the molecule. The triethoxysilyl portion exhibits distinct resonances for the ethoxy carbons and the silicon-bound propyl chain, while the phenylethyl group displays aromatic proton signals and the characteristic chiral center multipicity. The urea carbonyl carbon typically appears in the downfield region of carbon-13 nuclear magnetic resonance spectra, reflecting the electron-withdrawing nature of the carbonyl functionality.
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies. The urea carbonyl stretch typically appears around 1650-1680 cm⁻¹, while the silicon-oxygen stretching modes of the triethoxysilyl group manifest in the 1000-1200 cm⁻¹ region. The nitrogen-hydrogen stretching vibrations of the urea moiety contribute additional diagnostic peaks in the 3200-3400 cm⁻¹ range.
Properties
IUPAC Name |
1-(1-phenylethyl)-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSRWGCXUDZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276113, DTXSID50887626 | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68959-21-7, 7119-00-8 | |
| Record name | N-(1-Phenylethyl)-N′-[3-(triethoxysilyl)propyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68959-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(1-phenylethyl)-N'-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Core Synthetic Route
The principal method for synthesizing 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea involves the nucleophilic addition reaction between 1-phenylethylamine and 3-isocyanatopropyltriethoxysilane. This reaction forms the urea linkage connecting the chiral phenylethyl group to the triethoxysilylpropyl segment.
-
- 1-Phenylethylamine (chiral amine)
- 3-Isocyanatopropyltriethoxysilane (organosilane isocyanate)
-
- Anhydrous solvents such as toluene or dichloromethane are used to prevent premature hydrolysis of the triethoxysilyl group.
- The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to avoid moisture interference.
- Typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction without decomposing sensitive groups.
-
- The nucleophilic amine group of 1-phenylethylamine attacks the electrophilic carbon of the isocyanate group in 3-isocyanatopropyltriethoxysilane.
- This forms a urea linkage (-NH-CO-NH-) connecting the two moieties.
-
- The crude product is purified by column chromatography or recrystallization to isolate the pure urea compound.
- Advanced purification such as high-performance liquid chromatography (HPLC) may be used in industrial settings to achieve high purity.
Alternative and Industrial Preparation Methods
-
- For industrial scale-up, continuous flow reactors can be employed to improve reaction efficiency, control, and reproducibility.
- This method allows precise control over reaction time and temperature, reducing side reactions and improving yield.
-
- Besides traditional chromatography, recrystallization from suitable solvents is employed.
- High-performance liquid chromatography (HPLC) ensures the removal of closely related impurities and stereoisomers, critical for chiral compounds.
Chemical and Physical Considerations
-
- The triethoxysilyl group is sensitive to hydrolysis; hence, strict moisture control is essential during synthesis and storage.
-
- The (1R)-1-phenylethyl group imparts chirality, which must be preserved during synthesis.
- Enantiomeric purity is critical for applications in chiral stationary phases and biological activity.
Summary Table of Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Materials | 1-Phenylethylamine, 3-Isocyanatopropyltriethoxysilane |
| Solvents | Anhydrous toluene, dichloromethane |
| Atmosphere | Inert (Nitrogen or Argon) |
| Temperature | Room temperature to mild heating (e.g., 25-50°C) |
| Reaction Type | Nucleophilic addition of amine to isocyanate |
| Purification | Column chromatography, recrystallization, HPLC (for industrial scale) |
| Moisture Sensitivity | High (due to triethoxysilyl group) |
| Chirality Considerations | Preservation of (1R) configuration of phenylethylamine |
| Industrial Enhancements | Continuous flow synthesis, advanced chromatographic purification |
Research Findings and Notes
Molecular dynamics studies indicate that the triethoxysilylpropyl urea compounds form strong hydrogen bonding interactions at interfaces, which is important for their function in surface modification.
The synthesis method described is widely accepted and reported in literature as the standard approach for this compound.
Variations in substituents or stereochemistry on the phenylethyl or silane moieties can significantly affect the compound's reactivity and application profile.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of siloxane-based materials.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids/bases can be used to hydrolyze the triethoxysilyl group.
Condensation: Catalysts such as acids or bases can facilitate the condensation of silanol groups.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used for aromatic substitution reactions.
Major Products Formed:
Hydrolysis and Condensation: Formation of siloxane-based polymers or networks.
Substitution: Functionalized aromatic compounds with various substituents on the phenylethyl group.
Scientific Research Applications
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea has diverse applications in scientific research, including:
Materials Science: Used in the development of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Surface Modification: Employed as a surface modifier for various substrates, improving adhesion, hydrophobicity, or other surface characteristics.
Biomedical Research: Investigated for potential use in drug delivery systems, where the triethoxysilyl group can facilitate the attachment of therapeutic agents to silica-based carriers.
Catalysis: Explored as a precursor for the synthesis of organosilicon catalysts with unique reactivity profiles.
Mechanism of Action
The mechanism by which 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea exerts its effects depends on its application:
Materials Science: The triethoxysilyl group undergoes hydrolysis and condensation to form siloxane bonds, leading to the formation of robust hybrid materials.
Surface Modification: The triethoxysilyl group reacts with hydroxyl groups on substrate surfaces, forming covalent bonds that enhance surface properties.
Biomedical Research: The compound can form stable linkages with silica-based carriers, allowing for controlled release of therapeutic agents.
Comparison with Similar Compounds
Structural Analogues with Triethoxysilyl-Urea Motifs
Aromatic Substituent Variations
Notes:
- Yield : The benzo[d]thiazolyl derivative exhibits the highest yield (89%), attributed to optimized reaction conditions . The target compound’s yield (~65%) aligns with typical urea-silane syntheses .
- Electronic Properties: Aromatic substituents (e.g., diphenylamino, carbazolyl) enhance π-conjugation, improving electrochromic switching speeds. The phenylethyl group in the target compound balances hydrophobicity and steric hindrance for matrix compatibility .
Functional Group Modifications
Key Differences :
- Reactivity : Trimethoxy variants hydrolyze faster than triethoxy derivatives, affecting sol-gel kinetics .
- Biofunctionality: Mannose-modified urea enables receptor-specific targeting in drug delivery, unlike the electrochromic-focused target compound .
Physicochemical Properties
Insights :
Biological Activity
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea is a compound that has garnered attention due to its potential biological activities. This article aims to explore its synthesis, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNOSi
- CAS Number : 68959-21-7
The presence of the triethoxysilyl group enhances its compatibility with silicate materials, potentially increasing its application in various fields, including biomedical and material sciences.
Synthesis
The synthesis of this compound typically involves the reaction of phenylethylamine with triethoxysilylpropyl isocyanate. The reaction conditions can significantly influence the yield and purity of the final product.
Cytotoxicity
Research indicates that urea derivatives exhibit notable cytotoxic effects against various human tumor cell lines. A study on related compounds showed that urea analogues demonstrated comparable or enhanced cytotoxic activity against cancer cells when compared to their amide counterparts . This suggests that the urea moiety may serve as a bioisostere for more potent compounds.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. The compound's structure allows for potential interactions with proteins or enzymes critical in these pathways.
Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea, and how are purity and yield optimized?
- Methodology : The synthesis typically involves coupling a phenylethylamine derivative with a triethoxysilylpropyl isocyanate under anhydrous conditions. Solvents like dichloromethane (DCM) or toluene are used with bases such as diisopropylethylamine (DIPEA) to drive the reaction. Purification via column chromatography or recrystallization (e.g., using ethanol-acetic acid mixtures) ensures high purity. Yields range from 40% to 63%, depending on steric hindrance and reaction time .
- Key Data : Monitoring reaction progress with thin-layer chromatography (TLC) and confirming structure via / NMR (e.g., urea NH peaks at δ 5.5–6.5 ppm) and FT-IR (urea C=O stretch ~1640–1680 cm) is critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its functional groups?
- Techniques :
- NMR : NMR identifies the phenylethyl aromatic protons (δ 7.2–7.4 ppm) and triethoxysilyl ethoxy groups (δ 1.2–1.4 ppm for CH, δ 3.7–3.9 ppm for CH). NMR confirms the urea carbonyl (δ 155–160 ppm) .
- IR : Urea C=O (1640–1680 cm) and Si-O-C (1070–1100 cm) stretches are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How do the triethoxysilyl and urea groups influence the compound’s reactivity and applications?
- Reactivity : The urea group enables hydrogen bonding and nucleophilic substitution (e.g., with amines or thiols), while the triethoxysilyl group undergoes hydrolysis to form silanol, enabling surface immobilization via sol-gel processes .
- Applications : The compound is explored in hybrid material synthesis (e.g., silica composites) and as a bioactive scaffold due to urea’s affinity for enzyme active sites .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing derivatives with enhanced bioactivity or material properties?
- Methodology : Density functional theory (DFT) calculates transition states to predict optimal reaction pathways. Quantum mechanical/molecular mechanical (QM/MM) models guide substituent selection (e.g., electron-withdrawing groups on the phenyl ring) to modulate bioactivity. High-throughput screening of solvent/base combinations reduces trial-and-error experimentation .
- Case Study : Modifying the phenylethyl group with halogens (e.g., -Cl, -F) improved complement inhibition in analogous urea derivatives, as shown in molecular docking studies .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?
- Approach :
Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation of the urea group) causing split peaks.
X-ray Crystallography : Provides definitive confirmation of stereochemistry and hydrogen-bonding networks, as demonstrated for related urea derivatives .
2D NMR (COSY, NOESY) : Maps proton-proton correlations to assign ambiguous signals .
Q. What strategies are effective for immobilizing this compound on silica surfaces, and how does this affect its stability in catalytic or biomedical applications?
- Immobilization :
- Sol-Gel Method : Hydrolyze triethoxysilyl groups in acidic ethanol/water, then condense onto SiO nanoparticles.
- Characterization : BET surface area analysis and FT-IR confirm successful grafting. Stability tests (e.g., thermogravimetric analysis, TGA) show degradation thresholds (~250°C) .
- Application : Immobilized derivatives show improved recyclability in catalysis (e.g., asymmetric synthesis) and sustained drug release in biocompatible matrices .
Q. How do structural modifications (e.g., substituent variation on the phenyl or silyl groups) impact biological activity or material performance?
- SAR Studies :
- Phenyl Group : Electron-donating groups (e.g., -OCH) enhance solubility but reduce enzyme inhibition potency.
- Silyl Group : Longer alkoxy chains (e.g., tripropoxysilyl) increase hydrophobicity, affecting material compatibility .
- Data Analysis : IC values from enzyme assays (e.g., urease inhibition) and contact angle measurements for surface hydrophobicity quantify these effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
